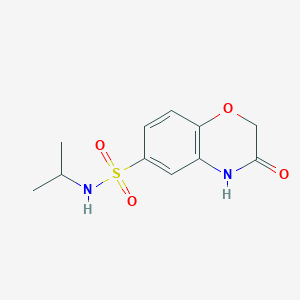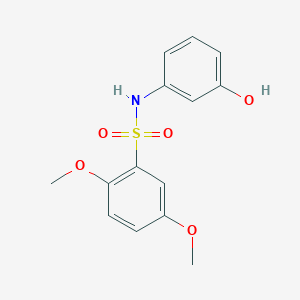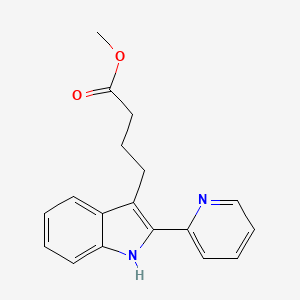![molecular formula C15H20N2O4S B4420158 1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420158.png)
1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one
描述
1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders.
科学研究应用
1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential adjuvant therapy. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
作用机制
1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one exerts its effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, this compound promotes the acetylation of histone proteins, leading to chromatin relaxation and gene activation. This results in the upregulation of genes that promote cell cycle arrest, apoptosis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to a decrease in cell proliferation. This compound also induces apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In inflammatory disorders, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorders, this compound improves cognitive function by promoting synaptic plasticity and reducing neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit class I HDACs, which are overexpressed in cancer cells and play a role in the pathogenesis of various diseases. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
For 1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one research include investigating its potential as a combination therapy, exploring its use in combination with immunotherapy, and developing more potent and selective HDAC inhibitors.
属性
IUPAC Name |
1-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-12-4-5-13(17-6-2-3-15(17)18)11-14(12)22(19,20)16-7-9-21-10-8-16/h4-5,11H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKVCOYUZQFRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,3-dimethyl-1-pyridin-3-ylbutyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4420076.png)

![2,3-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4420089.png)
![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4420093.png)
![1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4420098.png)

![4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide](/img/structure/B4420119.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4420126.png)



![N-(2-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B4420169.png)

![5-methyl-N-(4-{[2-(1H-pyrrol-1-yl)butanoyl]amino}phenyl)-2-furamide](/img/structure/B4420181.png)